molecular formula C11H13FO2 B1386195 1-(3-Fluoro-4-propoxyphenyl)ethanone CAS No. 203067-00-9

1-(3-Fluoro-4-propoxyphenyl)ethanone

Cat. No.: B1386195
CAS No.: 203067-00-9
M. Wt: 196.22 g/mol
InChI Key: RLAAPANARPXSCS-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-propoxyphenyl)ethanone is an acetophenone derivative with a fluorine atom at the 3-position and a propoxy group (-OCH₂CH₂CH₃) at the 4-position of the phenyl ring.

Properties

IUPAC Name

1-(3-fluoro-4-propoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-3-6-14-11-5-4-9(8(2)13)7-10(11)12/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAAPANARPXSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-propoxyphenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted aromatic compounds

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-propoxyphenyl)ethanone depends on its specific applicationThe fluorine atom can enhance the compound’s binding affinity and stability, while the ethanone group can participate in various chemical reactions .

Comparison with Similar Compounds

Research Findings and Implications

  • Lipophilicity vs. Bioavailability: The propoxy group in 1-(3-Fluoro-4-propoxyphenyl)ethanone likely enhances lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .
  • Metabolic Stability : Longer alkoxy chains may increase susceptibility to hepatic oxidation compared to methoxy analogs, affecting drug half-life .
  • Structural Optimization : Substituting propoxy with polar groups (e.g., hydroxy) could enhance target engagement in enzyme inhibition .

Biological Activity

1-(3-Fluoro-4-propoxyphenyl)ethanone is an organic compound classified as an aryl ketone. Its structure includes a fluorinated aromatic ring with a propoxy group, which contributes to its unique chemical properties and potential biological activities. Despite its structural significance, the compound has limited literature available regarding its biological activity. This article aims to compile existing research findings, potential applications, and relevant case studies concerning the biological activity of this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H13FO2
  • CAS Number : 203067-00-9
  • IUPAC Name : this compound

The presence of the fluorine atom in the aromatic ring may influence the compound's reactivity and interaction with biological systems.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process, which includes:

  • Formation of the Propoxy Group : The propoxy group is introduced via alkylation reactions.
  • Fluorination : The introduction of the fluorine atom is achieved through electrophilic aromatic substitution.
  • Final Ketone Formation : The ethanone functional group is established through oxidation processes.

Characterization methods include Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), which confirm the successful synthesis and purity of the compound.

Antimicrobial Properties

While specific studies on this compound are scarce, compounds with similar aryl ketone structures have demonstrated various biological activities, including antimicrobial effects. For instance, aryl ketones have been noted for their ability to inhibit bacterial growth and exhibit antifungal properties .

Compound TypeBiological Activity
Aryl KetonesAntimicrobial, Antifungal
Fluorinated CompoundsEnhanced biological activity

The exact mechanisms by which this compound exerts its biological effects remain largely unexplored. However, it is hypothesized that the electron-withdrawing nature of the fluorine atom may enhance the electrophilic nature of the carbonyl group, potentially allowing for increased reactivity with biological targets such as enzymes or receptors .

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